molecular formula C8H15NO B1599552 (S)-(+)-2-Heptyl isocyanate CAS No. 745783-76-0

(S)-(+)-2-Heptyl isocyanate

Cat. No.: B1599552
CAS No.: 745783-76-0
M. Wt: 141.21 g/mol
InChI Key: PIVVYCUAIZAGPB-QMMMGPOBSA-N
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Description

(S)-(+)-2-Heptyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (−N=C=O) attached to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-2-Heptyl isocyanate can be synthesized through several methods. One common approach involves the phosgenation of the corresponding amine. This process typically requires the use of phosgene (COCl₂) and the amine precursor under controlled conditions to produce the isocyanate . Another method involves the Curtius rearrangement, where an acyl azide is heated to form the isocyanate .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of dimethyl carbonate and urea as safer alternatives .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Heptyl isocyanate undergoes various chemical reactions, primarily due to the electrophilic nature of the isocyanate group. Key reactions include:

Common Reagents and Conditions

Common reagents for these reactions include alcohols, amines, and thiols. Reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include urethanes, amines, and thiourethanes, depending on the specific nucleophile involved .

Scientific Research Applications

(S)-(+)-2-Heptyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-2-Heptyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets and pathways involved include the formation of urethane linkages and the release of carbon dioxide during hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-(+)-2-Heptyl isocyanate include other alkyl isocyanates such as methyl isocyanate and phenyl isocyanate . These compounds share the isocyanate functional group but differ in the alkyl or aryl substituents attached to the isocyanate group.

Uniqueness

This compound is unique due to its specific heptyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. This uniqueness can influence its reactivity and the properties of the polymers formed from it .

Properties

IUPAC Name

(2S)-2-isocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVVYCUAIZAGPB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426971
Record name (S)-(+)-2-Heptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-76-0
Record name (2S)-2-Isocyanatoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-Heptyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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